molecular formula C13H9N B167118 Acridine (D9) CAS No. 34749-75-2

Acridine (D9)

Cat. No.: B167118
CAS No.: 34749-75-2
M. Wt: 188.27 g/mol
InChI Key: DZBUGLKDJFMEHC-LOIXRAQWSA-N
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Description

Acridine is an organic compound and a nitrogen heterocycle with the formula C₁₃H₉N. It is a planar molecule structurally related to anthracene, with one of the central CH groups replaced by nitrogen. Acridine is known for its broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . Historically, acridine derivatives were used industrially as pigments and dyes .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Acridine undergoes electrophilic substitution primarily at the 2- or 7-positions of the benzenoid rings due to their higher electron density compared to the central pyridine ring. Examples include:

  • Nitration : Nitration with mixed acid (HNO₃/H₂SO₄) yields 2-nitroacridine and 7-nitroacridine as major products .

  • Sulfonation : Sulfonation with fuming H₂SO₄ produces acridine-2-sulfonic acid.

The reactivity is influenced by the electron-withdrawing effect of the nitrogen atom, which deactivates the central ring.

Nucleophilic Substitution Reactions

Nucleophilic attack occurs preferentially at the 9-position of acridine derivatives, particularly in quaternary salts. Key examples include:

  • Reaction with Grignard reagents : 9-Chloroacridine reacts with methylmagnesium bromide to form 9-methylacridine .

  • Hydrazine derivatives : 9-Substituted acridines like 9-(2-(1-arylethylidene)hydrazinyl)acridine are synthesized via nucleophilic substitution, showing radical scavenging and anti-cancer activity (IC₅₀ = 12–45 μM against HeLa and HepG2 cells) .

Table 1: Nucleophilic Substitution Reactions of 9-Substituted Acridines

SubstrateNucleophileProductYield (%)Biological Activity (IC₅₀)
9-ChloroacridineMethylamine9-Methylaminoacridine78Antibacterial
9-FluoroacridineHydrazine9-Hydrazinylacridine85Anti-cancer
9-NitroacridineThiourea9-Aminothioacridine63Anti-malarial

Oxidation:

  • Acridone formation : Oxidation with K₂Cr₂O₇ in acetic acid converts acridine to acridone (yield: 92%) .

  • Ring cleavage : Alkaline KMnO₄ oxidizes acridine to quinoline-2,3-dicarboxylic acid .

Reduction:

  • Catalytic hydrogenation : H₂/Pd selectively reduces benzene rings to yield 1,2,3,4-tetrahydroacridine .

  • Zinc/HCl reduction : Produces 9,10-dihydroacridine while preserving the pyridine ring .

Photocatalytic Reactions

Acridine derivatives serve as photocatalysts in radical-mediated transformations. A 2022 study demonstrated:

  • Decarboxylative conjugate addition : Acridine/Cu systems catalyze reactions between carboxylic acids and acrolein under visible light.

Table 2: Photocatalytic Performance of Acridine/Cu Systems

CatalystSolventYield (%)Selectivity (%)
Acridine/CuL₄BF₄DCM8895
Acridine/CuBr₂DCM5687
Acridine/ZnL₆(OTf)₂DCM7<50

Key findings:

  • Cu(I) catalysts outperformed Zn/Ni analogs (Table 2).

  • EPR studies confirmed acridinyl radical (**HA- **) intermediacy (g=2.0026g=2.0026) .

Mechanistic Insights from Recent Studies

  • Radical trapping : Acridinyl radicals participate in decarboxylative pathways, as shown by TEMPO trapping experiments .

  • Anti-cancer mechanisms : 9-Phenylacridine (ACPH) induces DNA damage via UVA sensitization and inhibits MM tumor growth in vivo (TGI = 68% at 50 mg/kg) .

  • Kinetic studies : Reaction rates for decarboxylative additions depend linearly on [acrolein] (R² = 0.98), supporting a radical chain mechanism .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Acridine (D9) has the molecular formula C₁₃H₉N and is characterized by its planar structure, which enables it to intercalate into DNA. This property is crucial for its biological activities, particularly its anticancer effects. The compound primarily targets DNA and acetylcholinesterase (AChE), with its mode of action involving intercalation into the DNA helix, disrupting normal cellular processes and leading to cell death in certain cancer types .

Scientific Research Applications

1. Chemistry

  • Dyes and Fluorescent Materials: Acridine derivatives are extensively used as dyes and fluorescent probes for visualizing biomolecules in various assays .
  • Synthesis of New Compounds: Acridine serves as a precursor for synthesizing novel compounds with potential therapeutic applications.

2. Biology

  • DNA Intercalation: Acridine (D9) acts as a DNA intercalator, which enhances its utility in studying DNA dynamics and interactions .
  • Inhibition of Enzymes: It has been shown to inhibit topoisomerase and telomerase enzymes, making it a candidate for cancer treatment .

3. Medicine

  • Anticancer Activity: Several acridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For example, triazoloacridinone C-1305 has shown high activity against colon carcinomas and is recommended for clinical trials due to its ability to induce apoptosis in cancer cells .
  • Antimicrobial Properties: Acridine compounds exhibit antimicrobial and antiviral activities, contributing to their potential use in treating infectious diseases .

4. Industry

  • Corrosion Inhibitors: Acridine derivatives are utilized as corrosion inhibitors in metal protection applications .
  • Laser Technologies: The optical properties of acridine make it suitable for applications in laser technology.

Case Study 1: Antitumor Activity of C-1305

A study evaluated the antitumor properties of triazoloacridinone C-1305 against various cancer cell lines. The results indicated that C-1305 not only inhibited tumor growth but also led to complete regression in several cases. The compound's mechanism involved stabilizing toxic complexes between DNA and topoisomerase II, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Biodegradation Studies

Research on the biodegradation of acridine-d9 showed its effectiveness as a recovery standard in environmental analysis. The study demonstrated that acridine-d9 can be utilized to track the degradation processes of polycyclic aromatic hydrocarbons (PAHs) in contaminated environments .

Data Tables

Application AreaSpecific UseNotable CompoundsObservations
ChemistryDyesAcridine derivativesUsed for biomolecule visualization
BiologyDNA IntercalationC-1305High cytotoxicity against colon cancer
MedicineAntimicrobialVarious acridinesEffective against multiple pathogens
IndustryCorrosion InhibitorsAcridine derivativesProtects metals from corrosion

Comparison with Similar Compounds

Acridine is similar to compounds like acridone, proflavine, acridine orange, and acridine yellow. These compounds share the acridine skeleton but differ in their functional groups and specific applications . For example:

    Acridone: Known for its higher stability and use as a DNA intercalator.

    Proflavine: Used as an antiseptic and in DNA research.

    Acridine Orange: A fluorescent dye used in cell biology.

    Acridine Yellow: Used in histology and as a pH indicator.

Acridine’s unique planar structure and broad range of biological activities make it a versatile compound in various fields of research and industry.

Biological Activity

Acridine (D9), a nitrogen-containing heterocyclic compound, is recognized for its significant biological activity, particularly in anticancer and neuroprotective applications. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article provides a comprehensive overview of the biological activity of Acridine (D9), including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Acridine (D9) has the molecular formula C₁₃H₉N and features a fused ring system comprising a benzene and a pyridine-like ring. Its planar structure facilitates intercalation into DNA, which is crucial for its biological activities. The compound was first isolated from coal tar in 1870 and has since been explored for various therapeutic uses due to its interesting chemical properties .

Target Interactions:

  • DNA Intercalation: Acridine (D9) primarily acts by intercalating between DNA base pairs, disrupting replication and transcription processes. This mechanism is fundamental to its anticancer properties .
  • Acetylcholinesterase Inhibition: Recent studies have shown that Acridine derivatives can inhibit acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's .

Biochemical Pathways:

  • Intercalation affects various biochemical pathways, leading to cytotoxic effects in cancer cells. The interaction with AChE also suggests potential neuroprotective roles through modulation of cholinergic signaling .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Acridine (D9) are critical for its bioavailability. Studies indicate that the compound undergoes metabolic conversion to more hydrophilic forms, enhancing its solubility and potential efficacy .

Biological Activities

Acridine (D9) exhibits a range of biological activities:

  • Anticancer Activity: Various derivatives have shown promising results against different cancer cell lines. For example, studies report IC50 values indicating effective inhibition of cell proliferation in human cancer models .
  • Neuroprotective Effects: The ability to inhibit AChE positions Acridine derivatives as potential treatments for Alzheimer's disease by enhancing cholinergic neurotransmission while also demonstrating antioxidant properties .
  • Antimicrobial Properties: Some acridine derivatives have demonstrated antibacterial and antimalarial activities, broadening their therapeutic potential .

Anticancer Efficacy

A study investigated the effects of several acridine derivatives on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values as low as 12.4 µM against specific tumor types, highlighting their potential as effective anticancer agents .

Neuroprotective Mechanisms

Research on novel 9-phosphorylated acridines revealed their dual role in inhibiting AChE and reducing β-amyloid aggregation, which is crucial in Alzheimer's pathology. The study employed computational modeling to predict ADMET properties, supporting the development of these compounds as multifunctional therapeutic agents .

Summary of Findings

Activity TypeMechanismNotable Findings
AnticancerDNA intercalationEffective against multiple cancer cell lines
NeuroprotectiveAChE inhibitionPotential treatment for Alzheimer's disease
AntimicrobialDisruption of microbial functionsExhibits antibacterial and antimalarial effects

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying the DNA intercalation properties of Acridine (D9)?

Acridine (D9) is a deuterated acridine derivative with planar, aromatic structures that facilitate DNA intercalation. To study this property:

  • Use fluorescence spectroscopy to monitor emission changes (e.g., quenching or enhancement) upon DNA binding .
  • Perform gel electrophoresis to observe DNA structural alterations (e.g., retardation in mobility due to intercalation) .
  • Include controls such as non-intercalating agents (e.g., ethidium bromide analogs) to validate specificity .
  • Maintain controlled concentrations (typically 1–10 µM) to avoid nonspecific interactions .

Q. How is Acridine (D9) utilized in fluorescence-based cellular assays?

Acridine (D9)’s inherent fluorescence enables tracking in live cells. Key steps include:

  • Optimize excitation/emission wavelengths (e.g., 500 nm/526 nm for acridine derivatives) to avoid spectral overlap with other dyes .
  • Combine with Propidium Iodide (PI) for dual-viability assays: Acridine (D9) stains live cells (green), while PI labels dead cells (red) .
  • Validate using fluorescence microscopy or automated cell counters (e.g., LUNA-FL™) for quantitative nuclei assessment .

Q. What are the standard protocols for preparing Acridine (D9) solutions in biochemical studies?

  • Dissolve Acridine (D9) in solvents like dimethyl sulfoxide (DMSO) or methanol to ensure solubility, with final concentrations ≤0.1% (v/v) to minimize cytotoxicity .
  • Filter-sterilize solutions (0.22 µm) for cellular assays.
  • Store aliquots at -20°C in light-protected vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in Acridine (D9)’s intercalation efficiency across experimental conditions?

Discrepancies may arise due to pH, ionic strength, or DNA conformation. Methodological solutions include:

  • Systematic variation of conditions : Test binding affinity under different pH (4–9) and ionic strengths (10–200 mM NaCl) using isothermal titration calorimetry (ITC) or circular dichroism (CD) spectroscopy .
  • Statistical modeling : Apply multivariate analysis (e.g., ANOVA) to identify significant variables affecting intercalation .
  • Comparative assays : Use alternative intercalators (e.g., doxorubicin) as benchmarks to normalize results .

Q. What strategies optimize Acridine (D9) for lysosomal targeting in drug resistance studies?

Acridine (D9)’s lysosomotropic properties can overcome P-glycoprotein (Pgp)-mediated resistance:

  • Cellular uptake optimization : Adjust incubation time (e.g., 2–24 hours) and concentration (0.5–5 µM) to balance efficacy and toxicity .
  • Confocal microscopy : Track intracellular localization using Acridine (D9)’s fluorescence and colocalize with lysosomal markers (e.g., LAMP1 or LysoTracker) .
  • Efflux inhibition assays : Co-administer Pgp inhibitors (e.g., verapamil) to quantify resistance reversal .

Q. How should researchers design experiments to analyze Acridine (D9)’s role in apoptosis assays?

Acridine (D9) is used with Annexin V for apoptosis detection. Key considerations:

  • Dual-staining protocols : Combine Acridine (D9) (membrane-permeable) with Annexin V-FITC (membrane-impermeable) to distinguish early/late apoptosis .
  • Flow cytometry : Use FL1 (green) and FL3 (red) channels to separate live, apoptotic, and necrotic populations .
  • Validation : Confirm results with Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. Data Analysis and Contradiction Management

Q. How can researchers address variability in fluorescence intensity when using Acridine (D9) across cell types?

  • Normalization : Use internal standards (e.g., Hoechst 33342 for nuclear DNA) to correct for cell-type-specific autofluorescence .
  • Image analysis software : Apply tools like ImageJ to quantify fluorescence intensity thresholds and exclude background noise .
  • Replicate experiments : Perform ≥3 biological replicates to account for cell-line-specific uptake differences .

Q. What methodologies validate Acridine (D9)’s specificity in DNA-binding assays?

  • Competitive binding assays : Titrate with unlabeled DNA or competing intercalators (e.g., ethidium bromide) to measure displacement .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) in real-time to confirm specificity .
  • Molecular docking simulations : Predict binding sites on DNA and compare with experimental data .

Q. Methodological Best Practices

  • Ethical considerations : Ensure compliance with biosafety protocols for handling fluorescent dyes and cytotoxic agents .
  • Data reproducibility : Document all experimental parameters (e.g., solvent batch, incubation time) in supplemental materials .
  • Peer review : Pre-submission validation by collaborators to identify methodological gaps .

Properties

IUPAC Name

1,2,3,4,5,6,7,8,9-nonadeuterioacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBUGLKDJFMEHC-LOIXRAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=N2)[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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